molecular formula C20H19N3O B5803674 N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide

N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide

Cat. No. B5803674
M. Wt: 317.4 g/mol
InChI Key: SOGMEZPJXZUELT-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. The compound is known to exhibit diverse biological activities, including antitumor, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in tumor growth and inflammation. Specifically, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, the compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage. Additionally, the compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis, suggesting that it may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is its broad range of biological activities, which make it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize and has been shown to exhibit good stability under various conditions. However, one of the main limitations of the compound is its relatively low water solubility, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research and development of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life, to improve its therapeutic efficacy. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets. Finally, the compound's potential applications in the treatment of various diseases, such as cancer and inflammatory diseases, should be explored further in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide involves the reaction of 3-cyano-7-ethyl-1H-indole with benzyl bromide in the presence of a base, followed by the addition of acetic anhydride. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product in good yields.

Scientific Research Applications

N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, the compound has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

N-benzyl-2-(3-cyano-7-ethylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-2-16-9-6-10-18-17(11-21)13-23(20(16)18)14-19(24)22-12-15-7-4-3-5-8-15/h3-10,13H,2,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGMEZPJXZUELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide

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